molecular formula C13H17F3N2 B3168230 2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine CAS No. 926272-43-7

2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine

Cat. No. B3168230
CAS RN: 926272-43-7
M. Wt: 258.28 g/mol
InChI Key: DARADDOCGJKKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine, commonly referred to as MTPT, is an organic compound used in the synthesis of various pharmaceuticals. It is a versatile compound with a wide range of applications in the field of organic synthesis and medicinal chemistry.

Scientific Research Applications

Synthesis and Evaluation for Receptor Binding

Arylcycloalkylamines, including 2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine, have been explored for their binding affinity and selectivity at D2-like receptors, indicating potential applications in designing antipsychotic agents. These compounds have been evaluated for the contributions of arylalkyl substituents towards improving potency and selectivity, emphasizing the complex interplay between structural components for receptor specificity (Sikazwe et al., 2009).

Inhibition of Cytochrome P450 Isoforms

Research has demonstrated the role of specific chemical inhibitors, including those related to 2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine, in targeting cytochrome P450 isoforms. This has implications for understanding drug-drug interactions and enhancing the selectivity of therapeutic interventions (Khojasteh et al., 2011).

Therapeutic Potential in Neuropsychiatric Disorders

Recent advances have highlighted the therapeutic potential of dopamine D2 receptor ligands in treating neuropsychiatric disorders. Compounds structurally related to 2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine have been identified as critical for high D2 receptor affinity, offering insights into drug development for conditions such as schizophrenia and depression (Jůza et al., 2022).

Antidepressants and Traditional Chinese Medicine

Explorations into the structure and function of the 5-HT1A receptor have included discussions on compounds like 2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine. Research has focused on identifying active ingredients in traditional Chinese medicine and contemporary antidepressants that target this receptor, shedding light on new therapeutic avenues (Wang et al., 2019).

Nucleophilic Aromatic Substitution Reactions

Studies on nucleophilic aromatic substitution have detailed the chemical reactions involving compounds like 2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine, providing a foundation for understanding their chemical behavior and potential for creating novel compounds (Pietra & Vitali, 1972).

properties

IUPAC Name

2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c1-9-4-2-3-7-18(9)12-6-5-10(8-11(12)17)13(14,15)16/h5-6,8-9H,2-4,7,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARADDOCGJKKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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